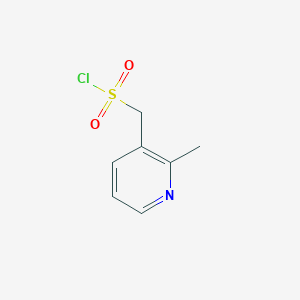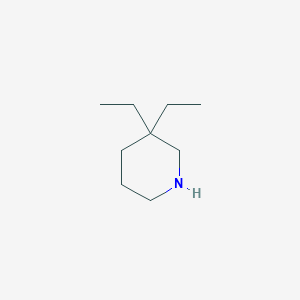
3,3-Diethylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Diethylpiperidine is an organic compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its structural uniqueness, where two ethyl groups are attached to the third carbon atom of the piperidine ring. Piperidine derivatives are widely recognized for their significance in medicinal chemistry and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethylpiperidine typically involves the alkylation of piperidine. One common method is the reaction of piperidine with ethyl halides under basic conditions. For instance, piperidine can be reacted with ethyl bromide in the presence of a strong base like sodium hydride to yield this compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of pyridine derivatives in the presence of ethylating agents is another method employed for large-scale synthesis.
化学反応の分析
Types of Reactions: 3,3-Diethylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are employed under hydrogenation conditions.
Substitution: Alkyl halides or acyl chlorides are typical reagents used in substitution reactions.
Major Products: The major products formed from these reactions include N-alkylated or N-acylated piperidine derivatives, which are valuable intermediates in pharmaceutical synthesis.
科学的研究の応用
3,3-Diethylpiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding studies.
Medicine: Piperidine derivatives are explored for their potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: It is utilized in the production of agrochemicals and as a solvent in various chemical processes.
作用機序
The mechanism of action of 3,3-Diethylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atom in the piperidine ring can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. This compound can modulate the function of neurotransmitter receptors, making it a potential candidate for neurological research.
類似化合物との比較
3,3-Dimethylpiperidine: Similar in structure but with methyl groups instead of ethyl groups.
3,5-Dimethylpiperidine: Another derivative with methyl groups at different positions.
1-Cyclohexylpiperazine: A piperazine derivative with a similar ring structure.
Uniqueness: 3,3-Diethylpiperidine is unique due to the presence of ethyl groups, which can influence its steric and electronic properties, making it distinct in terms of reactivity and biological activity compared to its methyl-substituted counterparts.
特性
分子式 |
C9H19N |
|---|---|
分子量 |
141.25 g/mol |
IUPAC名 |
3,3-diethylpiperidine |
InChI |
InChI=1S/C9H19N/c1-3-9(4-2)6-5-7-10-8-9/h10H,3-8H2,1-2H3 |
InChIキー |
VDUWZZPSIPFMAC-UHFFFAOYSA-N |
正規SMILES |
CCC1(CCCNC1)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




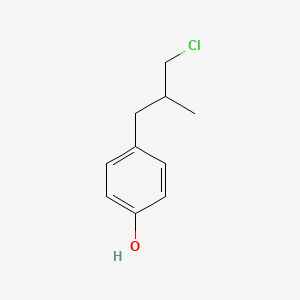

![Methyl[2-(quinolin-2-yl)ethyl]amine](/img/structure/B13186671.png)
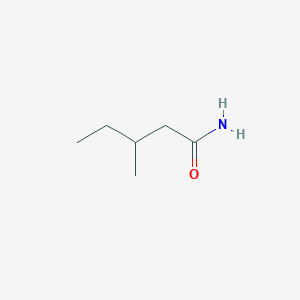
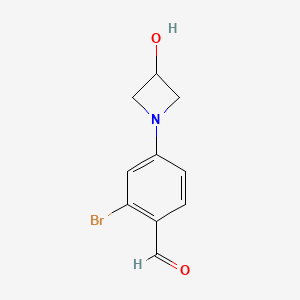

![Methyl 2-chloro-5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13186696.png)
![2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13186701.png)

amine](/img/structure/B13186708.png)

